molecular formula C5H9N3 B12839451 3,4-Dimethyl pyrazol-1-yl amine

3,4-Dimethyl pyrazol-1-yl amine

Katalognummer: B12839451
Molekulargewicht: 111.15 g/mol
InChI-Schlüssel: WIRDLZXYKJWULS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethyl pyrazol-1-yl amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and industrial processes. The presence of the amine group at the 1-position and the methyl groups at the 3 and 4 positions contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl pyrazol-1-yl amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethyl-1H-pyrazole with ammonia or an amine source under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway. For example, the use of hydrazine derivatives and diketones can lead to the formation of pyrazole intermediates, which can then be further functionalized to obtain the target compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography. The choice of reagents and catalysts is crucial to minimize by-products and enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethyl pyrazol-1-yl amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various functionalized pyrazole compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

3,4-Dimethyl pyrazol-1-yl amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,4-Dimethyl pyrazol-1-yl amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Dimethyl pyrazol-1-yl amine
  • 4-Chloro-3,5-dimethyl pyrazol-1-yl amine
  • 3,4,5-Trimethyl pyrazol-1-yl amine

Uniqueness

3,4-Dimethyl pyrazol-1-yl amine is unique due to the specific positioning of the methyl groups at the 3 and 4 positions, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .

Eigenschaften

Molekularformel

C5H9N3

Molekulargewicht

111.15 g/mol

IUPAC-Name

3,4-dimethylpyrazol-1-amine

InChI

InChI=1S/C5H9N3/c1-4-3-8(6)7-5(4)2/h3H,6H2,1-2H3

InChI-Schlüssel

WIRDLZXYKJWULS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(N=C1C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.